molecular formula C18H18N2O2S B244122 N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide

N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide

Cat. No. B244122
M. Wt: 326.4 g/mol
InChI Key: IADWAPCFETVFRV-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide, also known as BTA-1, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTA-1 is a synthetic compound that belongs to the family of thiohydantoin derivatives.

Mechanism of Action

The exact mechanism of action of N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide is not yet fully understood. However, studies have shown that N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide can inhibit the aggregation of amyloid-beta peptides, which are known to play a role in the development of Alzheimer's disease. N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide has been shown to exhibit several biochemical and physiological effects. In animal studies, N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide has been shown to improve cognitive function and memory retention. N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide has also been shown to reduce the levels of oxidative stress markers in the brain, indicating its potential neuroprotective properties. In addition, N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide has been shown to reduce tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide is its relatively simple synthesis method, which makes it a viable option for large-scale production. In addition, N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide has been shown to exhibit a wide range of potential applications, making it a versatile compound for scientific research. However, one of the limitations of N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide. One potential direction is to further investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to investigate its potential applications in cancer therapy. In addition, further studies are needed to fully understand the mechanism of action of N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide and its biochemical and physiological effects. Finally, future studies could focus on improving the solubility of N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide, making it a more viable option for certain experiments.
In conclusion, N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its simple synthesis method, versatility, and potential applications make it a promising compound for future scientific research.

Synthesis Methods

N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide can be synthesized by the reaction of 2-aminobenzothiazole with cyclohexane-1,3-dione and then reacting the resulting compound with butyric anhydride. The final product is obtained after purification through column chromatography. The synthesis method of N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide is relatively simple and cost-effective, making it a viable option for large-scale production.

Scientific Research Applications

N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide has been studied extensively for its potential applications in various fields. In the field of medicine, N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide has been shown to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide has also been shown to have anti-cancer properties, making it a potential candidate for cancer therapy. In addition, N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide has been studied for its potential applications in the field of material science, where it has been shown to exhibit fluorescence properties and can be used as a fluorescent probe.

properties

Molecular Formula

C18H18N2O2S

Molecular Weight

326.4 g/mol

IUPAC Name

N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide

InChI

InChI=1S/C18H18N2O2S/c1-3-6-16(21)19-12-9-11(2)17(22)13(10-12)18-20-14-7-4-5-8-15(14)23-18/h4-5,7-10,20H,3,6H2,1-2H3,(H,19,21)/b18-13+

InChI Key

IADWAPCFETVFRV-QGOAFFKASA-N

Isomeric SMILES

CCCC(=O)NC1=C/C(=C\2/NC3=CC=CC=C3S2)/C(=O)C(=C1)C

SMILES

CCCC(=O)NC1=CC(=C2NC3=CC=CC=C3S2)C(=O)C(=C1)C

Canonical SMILES

CCCC(=O)NC1=CC(=C2NC3=CC=CC=C3S2)C(=O)C(=C1)C

Origin of Product

United States

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